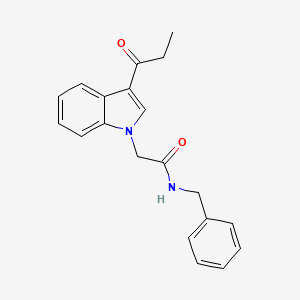
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide, also known as BPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BPAA belongs to the class of indole derivatives and has been shown to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of the receptor, leading to increased inhibition of neuronal activity. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to have a higher affinity for the α1 subunit-containing GABA-A receptors, which are predominantly expressed in the brain.
Biochemical and Physiological Effects:
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This results in anxiolytic, anticonvulsant, and sedative effects. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has also been shown to exhibit anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high purity and can be easily characterized using various analytical techniques. However, N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in in vitro experiments. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide also has a short half-life, which can limit its efficacy in in vivo experiments.
将来の方向性
There are several future directions for the research on N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide. One potential direction is to investigate its potential as a treatment for anxiety disorders, epilepsy, and other neurological disorders. Another direction is to explore its anti-inflammatory and antioxidant effects and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide and improve its solubility and half-life for better efficacy in lab experiments.
合成法
The synthesis of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide involves the reaction of 3-(1H-indol-3-yl)propanoic acid with benzylamine in the presence of acetic anhydride and a catalyst. The reaction proceeds through an amide formation mechanism and yields N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide as a white crystalline solid. The purity of N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide can be further improved by recrystallization from a suitable solvent.
科学的研究の応用
N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. This makes N-benzyl-2-(3-propionyl-1H-indol-1-yl)acetamide a potential candidate for the treatment of anxiety disorders, epilepsy, and other neurological disorders.
特性
IUPAC Name |
N-benzyl-2-(3-propanoylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-19(23)17-13-22(18-11-7-6-10-16(17)18)14-20(24)21-12-15-8-4-3-5-9-15/h3-11,13H,2,12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLMWOXLFUSXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-propanoyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-bromobenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5693689.png)
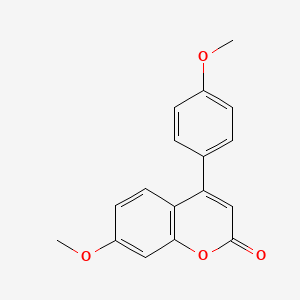

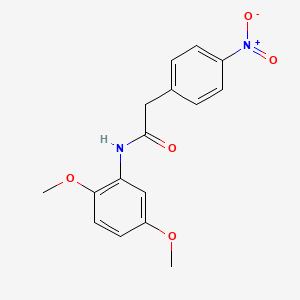
![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
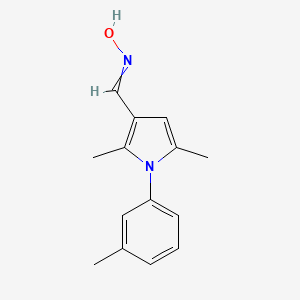
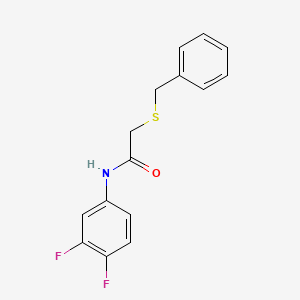
![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
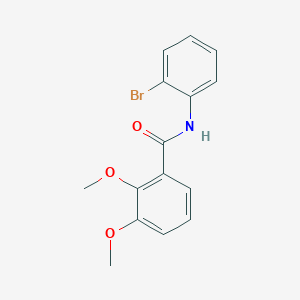
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)